molecular formula C8H11BO2 B071237 3,5-Dimethylphenylboronic acid CAS No. 172975-69-8

3,5-Dimethylphenylboronic acid

Cat. No. B071237
M. Wt: 149.98 g/mol
InChI Key: DJGHSJBYKIQHIK-UHFFFAOYSA-N
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Patent
US05834434

Procedure details

Mg turnings (1.44 g, 59.43 mmol) were covered with dry THF (18.8 ml) in a dried, N2 filled flask fitted with an addition funnel and reflux condenser. To this was added 5-bromo-m-xylene (10 g, 54.03 mmol) in THF (15 ml) after initiation of the Grignard reaction. The addition was carried out over several minutes and the reaction mixture was heated at reflux for 1-2 h until most of the Mg had reacted. The reaction mixture was then cooled and transferred to an addition funnel fitted to a N2 filled flask containing triisopropyl borate (24.9 ml) at -70° C. The dropwise addition was carried out over several minutes and the mixture warmed to room temperature and stirred overnight. The grey solution was poured onto 2M HCl and immediately turned yellow. The solution was extracted into Et2O and the Et2O fractions were combined, dried over MgSO4 and the solvent was removed in vacuo to yield 2.41 g (29.7%). mp 249-251° C.; 1H NMR (CDCl3) 2.44 (6 H, s), 7.23 (1 H, s), 7.84 (2 H, s); 13C NMR (CD3OD) 21.36, 133.28, 134.39, 137.48.
[Compound]
Name
Mg
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
24.9 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
18.8 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N#N.Br[C:4]1[CH:5]=[C:6]([CH3:11])[CH:7]=[C:8]([CH3:10])[CH:9]=1.[B:12](OC(C)C)([O:17]C(C)C)[O:13]C(C)C.Cl>C1COCC1>[CH3:10][C:8]1[CH:9]=[C:4]([B:12]([OH:17])[OH:13])[CH:5]=[C:6]([CH3:11])[CH:7]=1

Inputs

Step One
Name
Mg
Quantity
1.44 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
24.9 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
18.8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
after initiation of the Grignard reaction
ADDITION
Type
ADDITION
Details
The addition
WAIT
Type
WAIT
Details
was carried out over several minutes
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
had reacted
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
transferred to an addition funnel
CUSTOM
Type
CUSTOM
Details
fitted to a N2 filled flask
ADDITION
Type
ADDITION
Details
The dropwise addition
WAIT
Type
WAIT
Details
was carried out over several minutes
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted into Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 2.41 g (29.7%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC=1C=C(C=C(C1)C)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.